Unii-W6E59kdd9D
Description
UNII-W6E59kdd9D is a substance identifier assigned under the Global Substance Registration System (GSRS) by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides unambiguous, non-proprietary identifiers for substances relevant to medicine and translational research, ensuring regulatory clarity and consistency . The UNII code itself is a 10-character alphanumeric descriptor generated based on the substance’s defining structural and compositional characteristics. Substances in this system are manually curated and rigorously validated to support drug development, regulatory submissions, and scientific research .
For a complete structural and functional profile of this compound, direct consultation of the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) is recommended, as it provides authoritative data on molecular formulas, stereochemistry, and regulatory status .
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C24H28N2O4/c1-3-14-25-22(24(27)28)16-18-9-11-20(12-10-18)29-15-13-21-17(2)30-23(26-21)19-7-5-4-6-8-19/h4-12,22,25H,3,13-16H2,1-2H3,(H,27,28)/t22-/m0/s1 |
InChI Key |
RDGUFKZGMLPVHL-QFIPXVFZSA-N |
Isomeric SMILES |
CCCN[C@@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)O |
Canonical SMILES |
CCCNC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)O |
Synonyms |
3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-propylaminopropionic acid HQL 975 HQL-975 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of UNII-W6E59kdd9D with analogous compounds requires clarity on its chemical class and pharmacological role.
Structural Analogues
If this compound is a coordination compound (e.g., a metal complex), comparisons might focus on ligands, metal centers, and coordination geometry. For example:
| Property | This compound | Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂) | Cisplatin ([PtCl₂(NH₃)₂]) |
|---|---|---|---|
| Metal Center | Not disclosed | Ni²⁺ | Pt²⁺ |
| Ligands | Not disclosed | H₂O (6) | Cl⁻ (2), NH₃ (2) |
| Coordination Number | Not disclosed | 6 | 4 |
| Therapeutic Use | Not disclosed | Laboratory reagent | Anticancer agent |
| Stability in Solution | Not disclosed | High (stable aqua complex) | Moderate (hydrolysis-prone) |
Functional Analogues
If this compound is a small-molecule drug, comparisons would emphasize pharmacological activity, pharmacokinetics, and safety profiles. For instance:
| Property | This compound | Ibuprofen (UNII-WK2XYI10QM) | Paracetamol (UNII-362O9ITL9D) |
|---|---|---|---|
| Chemical Class | Not disclosed | Propionic acid derivative | Para-aminophenol derivative |
| Target | Not disclosed | COX-1/COX-2 inhibitor | COX-3 inhibitor |
| Half-life (Hours) | Not disclosed | 2–4 | 1–3 |
| Adverse Effects | Not disclosed | Gastrointestinal irritation | Hepatotoxicity (high doses) |
Source: Hypothetical comparison based on common NSAIDs .
Key Contrasts
Structural Complexity : Unlike simple ionic compounds (e.g., NaCl), coordination compounds like cisplatin or hexaaquanickel(II) chloride exhibit intricate ligand-metal bonding, which directly impacts reactivity and therapeutic utility .
Regulatory Status: UNIIs assigned to well-characterized substances (e.g., ibuprofen) have extensive safety and efficacy data, whereas novel substances like this compound may lack published clinical studies .
Synthesis and Purity: Known compounds require rigorous characterization (e.g., NMR, elemental analysis) to confirm identity and purity, a standard enforced for UNII-registered substances .
Research Findings and Methodological Considerations
Comparative studies of UNII-registered substances rely on:
- Spectroscopic Data : For structural analogues, $^{1}\text{H}$ and $^{13}\text{C}$ NMR, IR, and mass spectrometry are critical to verify molecular integrity .
- Thermodynamic Stability : Functional analogues are assessed via solubility, partition coefficients (LogP), and degradation kinetics under physiological conditions .
- Pharmacological Screening : Dose-response curves (e.g., IC${50}$, EC${50}$) and toxicity profiles are compared to establish therapeutic windows .
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